molecular formula C18H27N3O2 B2968996 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2176124-47-1

3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2968996
CAS No.: 2176124-47-1
M. Wt: 317.433
InChI Key: STNKJNYEZDYVKY-KOMQPUFPSA-N
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Description

3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound with a complex structure that includes a piperidine ring, a cyclohexane ring, and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.

    Cyclohexane Ring Introduction: The cyclohexane ring is introduced via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with a suitable electrophile.

    Dihydropyrimidinone Formation: The dihydropyrimidinone moiety is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-2-one: Similar structure but with a different position of the carbonyl group.

    3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-2,4-dihydropyrimidin-4-one: Similar structure but with a different position of the nitrogen atom.

Uniqueness

The uniqueness of 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[[1-(4-methylcyclohexanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-2-4-16(5-3-14)18(23)20-10-7-15(8-11-20)12-21-13-19-9-6-17(21)22/h6,9,13-16H,2-5,7-8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNKJNYEZDYVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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